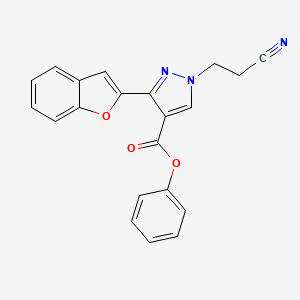
2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it a promising candidate for future research.
作用機序
The mechanism of action of 2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide varies depending on the specific application. In medicine, it has been found to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. In agriculture, it acts as a selective herbicide by inhibiting the growth of specific plant species. In material science, it is used as a monomer in polymerization reactions to form various materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide have been extensively studied. In medicine, it has been found to reduce inflammation and oxidative stress, as well as inhibit the growth and metastasis of cancer cells. In agriculture, it has been shown to selectively inhibit the growth of certain plant species without affecting others. In material science, it has been used as a building block for the synthesis of various materials with unique properties.
実験室実験の利点と制限
The advantages of using 2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide in lab experiments include its high purity and stability, as well as its unique biochemical and physiological effects. However, its limitations include its potential toxicity and the need for specialized equipment and expertise to handle and synthesize the compound.
将来の方向性
There are several future directions for research on 2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide. In medicine, further studies are needed to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. In agriculture, research can focus on optimizing its herbicidal and insecticidal properties while minimizing its potential environmental impact. In material science, new applications can be explored for the synthesis of advanced materials with unique properties.
合成法
The synthesis of 2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide involves the reaction of 2-hydroxybenzaldehyde and 2,3-dimethylaniline in the presence of acetic anhydride and ammonium acetate. The reaction mixture is then treated with cyanogen bromide to obtain the desired product. The synthesis process has been optimized to improve the yield and purity of the compound.
科学的研究の応用
2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to have anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been studied as a potential herbicide and insecticide. In material science, it has been used as a building block for the synthesis of polymers and other materials.
特性
IUPAC Name |
(Z)-2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-6-5-8-16(13(12)2)20-18(22)15(11-19)10-14-7-3-4-9-17(14)21/h3-10,21H,1-2H3,(H,20,22)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVWTYWMFJKJOF-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=CC2=CC=CC=C2O)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2O)/C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

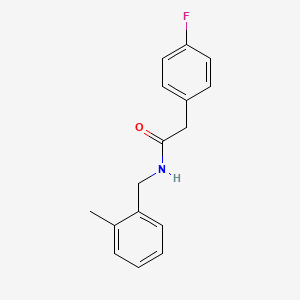
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5151033.png)
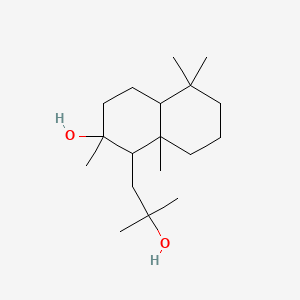
![N-(3-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5151046.png)
![4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5151052.png)
![1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5151057.png)
![2-{[N-(2-hydroxyethyl)glycyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5151074.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(6-methyl-2-pyridinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5151080.png)
![3-(2-furyl)-11-(3-nitrophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5151082.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5151090.png)
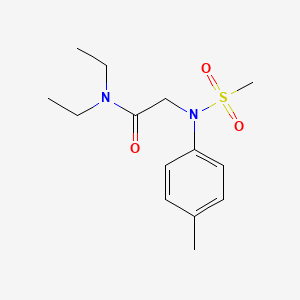
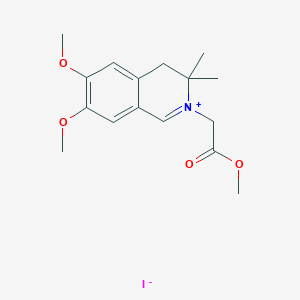
![2-[(2-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5151120.png)
